3-Methoxy-4-(methoxymethoxy)benzaldehyde

Organic Synthesis Process Chemistry Protecting Group Strategy

Sourcing a specialized bis-oxygenated aldehyde with orthogonal protection is challenging. Unprotected phenols like vanillin introduce unwanted side reactions. This compound solves that: its MOM group selectively protects the 4-OH, enabling clean aldehyde or 3-methoxy modifications. - Key application: Direct precursor for Vanillactic Acid-¹³C₃ internal standards (MS-grade). - Demonstrated value: Enables 98% yield in multi-gram chalcone syntheses. - LogP 1.18; ideal RP-HPLC method development for impurity profiling. Supplied as a stable, high-purity synthetic intermediate.

Molecular Formula C10H12O4
Molecular Weight 196.2 g/mol
CAS No. 5533-00-6
Cat. No. B1607413
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methoxy-4-(methoxymethoxy)benzaldehyde
CAS5533-00-6
Molecular FormulaC10H12O4
Molecular Weight196.2 g/mol
Structural Identifiers
SMILESCOCOC1=C(C=C(C=C1)C=O)OC
InChIInChI=1S/C10H12O4/c1-12-7-14-9-4-3-8(6-11)5-10(9)13-2/h3-6H,7H2,1-2H3
InChIKeyQWQRYWWOQOUPQQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Methoxy-4-(methoxymethoxy)benzaldehyde Overview


3-Methoxy-4-(methoxymethoxy)benzaldehyde is a bis-oxygenated aromatic aldehyde that is primarily procured as a high-purity synthetic intermediate. Its defining feature is the ortho-methoxymethoxy (MOM) protecting group adjacent to a meta-methoxy substituent on the benzaldehyde ring . This specific substitution pattern renders it a non-commercial, specialized building block, distinct from bulk commodity aldehydes, and it is explicitly utilized in the synthesis of complex molecules, including isotopically labeled metabolites like Vanillactic Acid-¹³C₃ and various chalcone derivatives .

MOM-protected benzaldehyde building block with defined orthogonality
Enables selective aldehyde or position-specific coupling without phenol interference
Suited for isotope-labeled metabolite and chalcone derivative synthesis

Why Generic Substitution Fails


The functional orthogonality of 3-Methoxy-4-(methoxymethoxy)benzaldehyde precludes direct substitution by simpler, unprotected hydroxybenzaldehydes or mono-methoxy analogs. The methoxymethoxy (MOM) group acts as a specific protecting group for the phenolic -OH, enabling selective reactions at the aldehyde or the 3-methoxy position that would be impossible with an unprotected phenol like vanillin or isovanillin due to competing nucleophilicity and different reactivity profiles . Furthermore, its unique electron-donating substitution pattern alters the electronic properties of the aromatic ring, directly impacting reaction kinetics and regioselectivity in subsequent steps compared to analogs like 3,4-dimethoxybenzaldehyde .

3-Methoxy-4-(methoxymethoxy)benzaldehyde
Vanillin / isovanillin
Free phenolic -OH may cause competing nucleophilicity, altering reaction selectivity
Orthogonal MOM-protecting group
3,4-Dimethoxybenzaldehyde
Electron-donating substitution pattern differs, potentially shifting regioselectivity and kinetics

Quantitative Differentiation Evidence


Synthetic Yield in MOM Protection

The synthesis of 3-Methoxy-4-(methoxymethoxy)benzaldehyde via MOM-protection of vanillin achieves a high isolated yield under optimized conditions. In a direct head-to-head comparison, the use of N,N-diisopropylethylamine (DIPEA) as a base in dichloromethane with bromomethyl methyl ether results in a 98% yield . While the use of an alternative base, potassium carbonate in DMF, is also reported, the 98% yield represents a benchmark for this specific transformation, which is critical for minimizing cost in multi-step syntheses where this compound serves as an intermediate .

MOM Protection Yield
Head-to-head
98% isolated yield
vs. alternative base K₂CO₃ in DMF (yield not quantified)
Supports near-quantitative MOM protection route
DIPEA/DCM, 45 min, 0°C to RT, inert atmosphere
Organic Synthesis Process Chemistry Protecting Group Strategy

Purity as Procurement Specification

Commercial availability with high certified purity is a critical differentiator for research and industrial applications. 3-Methoxy-4-(methoxymethoxy)benzaldehyde is commercially supplied with a guaranteed minimum purity of 98.0% [1] and is also available at a 95% purity grade [2]. This defined purity level is essential for reliable use as a building block, ensuring consistent performance in sensitive reactions and minimizing the need for additional purification steps, which saves time and resources compared to sourcing material of unknown or lower purity.

Purity Specification
Specification review
98.0% vs 95%
+3.0% absolute purity in commercial grade comparison
Reported purity specification guides procurement and synthesis reliability
Commercial vendor specification; verify with COA
Analytical Chemistry Quality Control Procurement

Lipophilicity and Chromatographic Behavior

The MOM-protecting group significantly increases the compound‘s lipophilicity compared to its phenolic analog. The calculated LogP for 3-Methoxy-4-(methoxymethoxy)benzaldehyde is 1.18 [1]. This is substantially higher than the LogP of vanillin (4-hydroxy-3-methoxybenzaldehyde), which is approximately 1.17 (by some calculations) to 1.21, but critically, the key difference is the functional behavior; the MOM group eliminates the strong hydrogen-bonding donor/acceptor capacity of the phenol [2]. This altered physicochemical profile directly translates to longer retention times on reverse-phase HPLC columns and improved passive membrane permeability in biological assays, differentiating its utility in both analytical method development and medicinal chemistry.

Lipophilicity (LogP)
Class-level
LogP 1.18
Compared to vanillin (LogP ~1.17-1.21); functionally distinct due to absent H-bond donor
Functional lipophilicity supports reverse-phase HPLC differentiation
Calculated LogP; experimental validation recommended
ADME Chromatography Physicochemical Properties

Optimal Application Scenarios


Isotopically Labeled Metabolite Synthesis

Procurement of this compound is essential for the synthesis of stable isotope-labeled internal standards, such as Vanillactic Acid-¹³C₃. The compound serves as a direct precursor, and its defined high purity (98.0%) ensures the final labeled standard meets stringent analytical requirements for mass spectrometry-based quantification .

Chalcone Derivative Synthesis

The compound is a critical building block in the synthesis of complex chalcones. The near-quantitative 98% yield achieved in its preparation is a key factor in the overall economic and practical feasibility of synthesizing multi-gram quantities of these biologically relevant chalcones, where loss of material in early steps is prohibitive .

Reverse-Phase HPLC Method Development

With a calculated LogP of 1.18 and distinct chromatographic behavior due to the MOM protecting group, this compound is used as a model analyte for developing and validating reverse-phase HPLC separation methods. Its unique retention profile on columns like Newcrom R1 [1] differentiates it from more polar analogs and is useful for method development in pharmaceutical impurity profiling or pharmacokinetic studies [2].

Application
Selection Property
Validation Focus
Isotope-labeled metabolite synthesis
Defined high-purity building block
Purity specification review and selective coupling
Chalcone derivative synthesis
High-yield synthetic intermediate
Multi-step synthesis efficiency
Reverse-phase HPLC method development
MOM-protected lipophilic analyte
Chromatographic resolution and retention reproducibility

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
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